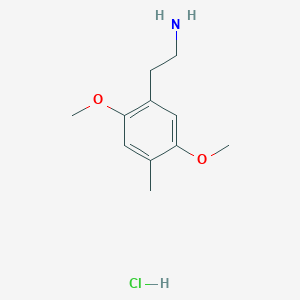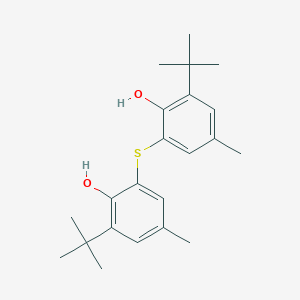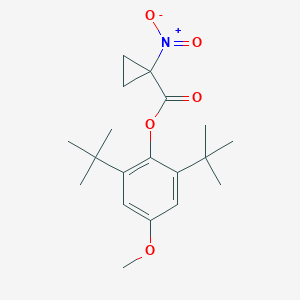
Tetra(propan-2-yl)disilene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetra(propan-2-yl)disilene is a highly reactive organosilicon compound that has been extensively studied in the field of organic chemistry. This compound is known for its unique properties, which have made it an important molecule in the development of new materials and pharmaceuticals.
Aplicaciones Científicas De Investigación
Tetra(propan-2-yl)disilene has a wide range of scientific research applications. One of its most important uses is in the development of new materials. This compound has been used in the synthesis of new polymers and other materials with unique properties, such as high thermal stability and excellent mechanical strength. It has also been used in the development of new pharmaceuticals, including anti-cancer and anti-viral drugs.
Mecanismo De Acción
The mechanism of action of Tetra(propan-2-yl)disilene is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes in the body, which can lead to a range of physiological effects.
Efectos Bioquímicos Y Fisiológicos
Tetra(propan-2-yl)disilene has been shown to have a range of biochemical and physiological effects. It has been found to have anti-cancer properties, as well as anti-viral and anti-inflammatory effects. It has also been shown to have a range of other effects, including the ability to reduce oxidative stress and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Tetra(propan-2-yl)disilene in lab experiments is its high reactivity. This compound is highly reactive and can be used in a range of reactions to produce a variety of products. However, its high reactivity can also be a limitation, as it can make it difficult to control the reaction and produce the desired product.
Direcciones Futuras
There are many future directions for the study of Tetra(propan-2-yl)disilene. One area of research is the development of new materials and polymers with unique properties. Another area is the development of new pharmaceuticals with anti-cancer and anti-viral properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential uses in a range of applications.
Conclusion:
In conclusion, Tetra(propan-2-yl)disilene is a highly reactive organosilicon compound that has a wide range of scientific research applications. Its unique properties make it an important molecule in the development of new materials and pharmaceuticals. While its high reactivity can be a limitation, there are many future directions for the study of this compound, including the development of new materials and pharmaceuticals, and further research into its mechanism of action.
Métodos De Síntesis
The synthesis of Tetra(propan-2-yl)disilene is a complex process that involves the use of various reagents and catalysts. One of the most common methods for synthesizing this compound is the reduction of di(propan-2-yl)silylene with potassium graphite. This method produces a high yield of Tetra(propan-2-yl)disilene and is relatively easy to perform. Other methods include the reaction of silyl chlorides with lithium or magnesium, or the reaction of silyl chlorides with lithium or magnesium in the presence of a reducing agent.
Propiedades
Número CAS |
19753-69-6 |
|---|---|
Nombre del producto |
Tetra(propan-2-yl)disilene |
Fórmula molecular |
C12H28Si2 |
Peso molecular |
228.52 g/mol |
Nombre IUPAC |
di(propan-2-yl)silylidene-di(propan-2-yl)silane |
InChI |
InChI=1S/C12H28Si2/c1-9(2)13(10(3)4)14(11(5)6)12(7)8/h9-12H,1-8H3 |
Clave InChI |
ROMPKQSKZLMYTR-UHFFFAOYSA-N |
SMILES |
CC(C)[Si](=[Si](C(C)C)C(C)C)C(C)C |
SMILES canónico |
CC(C)[Si](=[Si](C(C)C)C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



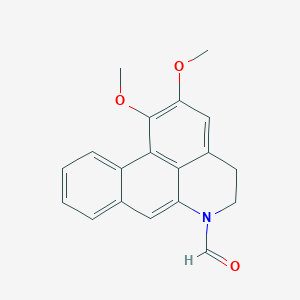
![2-[4-Ethylsulfanyl-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B27160.png)
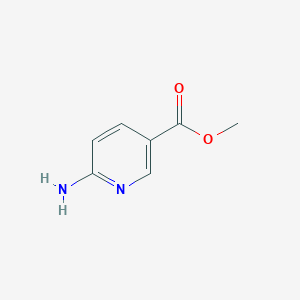
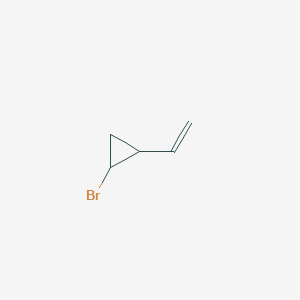
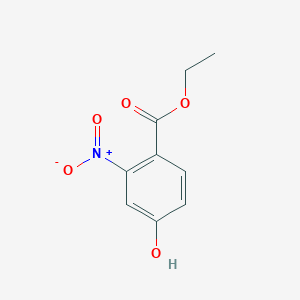
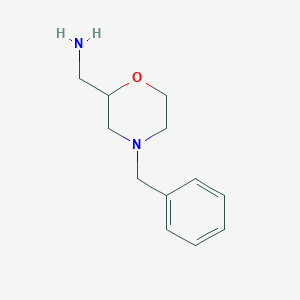
![2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol](/img/structure/B27175.png)
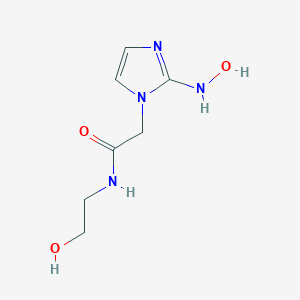
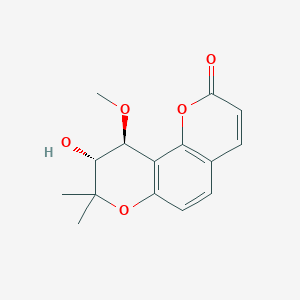
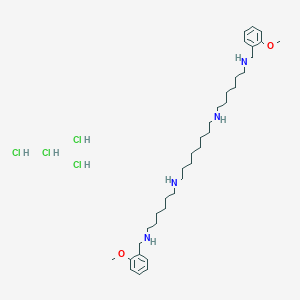
![Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate](/img/structure/B27184.png)
